1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoacetophenone, is prepared by the bromination of acetophenone using bromine in the presence of a catalyst.
Azide Formation: The bromophenyl intermediate is then converted to an azide using sodium azide in a suitable solvent.
Cycloaddition Reaction: The azide undergoes a cycloaddition reaction with an alkyne to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can undergo further cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, amines, or nitriles, while oxidation and reduction can produce various oxidized or reduced derivatives .
Scientific Research Applications
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The bromophenyl group can enhance binding affinity to certain receptors, while the triazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group but shares the triazole and bromophenyl moieties.
4-Bromo-1H-1,2,3-triazole: Similar triazole structure but without the ethyl and carboxylic acid groups.
Uniqueness
1-(1-(4-Bromophenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is unique due to the presence of both the bromophenyl and carboxylic acid groups, which can influence its chemical reactivity and biological properties. This combination of functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its application in medicinal chemistry .
Properties
Molecular Formula |
C11H10BrN3O2 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O2/c1-7(8-2-4-9(12)5-3-8)15-6-10(11(16)17)13-14-15/h2-7H,1H3,(H,16,17) |
InChI Key |
FIBTVTCDIAATSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2C=C(N=N2)C(=O)O |
Origin of Product |
United States |
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